molecular formula C21H16O B12687585 Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- CAS No. 3343-02-0

Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl-

Cat. No.: B12687585
CAS No.: 3343-02-0
M. Wt: 284.3 g/mol
InChI Key: DFAKPUXCBWAUTF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Chemical Reactions Analysis

Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity.

    Medicine: Studies investigate its interactions with biological molecules and its potential therapeutic applications.

    Industry: It is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .

Comparison with Similar Compounds

Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Properties

CAS No.

3343-02-0

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

3-methyl-1,2-dihydrobenzo[j]aceanthrylen-9-ol

InChI

InChI=1S/C21H16O/c1-12-2-3-14-11-20-17-7-5-15(22)10-13(17)4-6-18(20)19-9-8-16(12)21(14)19/h2-7,10-11,22H,8-9H2,1H3

InChI Key

DFAKPUXCBWAUTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC(=C5)O)C=C1

Origin of Product

United States

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